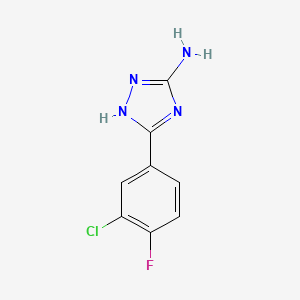

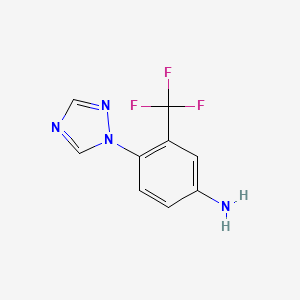

5-(3-氯-4-氟苯基)-1H-1,2,4-三唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine, also known as 5-CFPT, is a synthetic compound belonging to the class of triazole derivatives. It is an important chemical used in a variety of scientific research applications and has been studied extensively in recent years.

科学研究应用

抗微生物活性

含有1,2,4-三唑衍生物的化合物,类似于5-(3-氯-4-氟苯基)-1H-1,2,4-三唑-3-胺,已被广泛研究其抗微生物性能。例如,Karthikeyan et al. (2006)的一项研究发现,某些三唑席夫碱显示出有希望的抗菌和抗真菌活性。同样,Bektaş等人(2007年)合成了新型的1,2,4-三唑衍生物,对测试微生物表现出良好的抗微生物活性。

结构分析和表征

对1,2,4-三唑衍生物的分子结构和分子间相互作用进行了研究,以更好地了解它们的生物活性。Shukla等人(2014年)对1,2,4-三唑衍生物中lp⋯π分子间相互作用进行了实验和理论分析,为这些相互作用的性质提供了见解。

合成技术

已经探索了用于1,2,4-三唑衍生物的创新合成方法。Moreno-Fuquen et al. (2019)报告了2-氟-N-(3-甲基硫基-1H-1,2,4-三唑-5-基)苯甲酰胺的无催化剂和无溶剂合成方法,突出了该方法的效率和环境友好性。

抗肿瘤活性

已经研究了1,2,4-三唑衍生物在抗肿瘤应用中的潜力。Bhat et al. (2009)的一项研究合成了1,2,4-三唑并[3,4-b]-1,3,4-噻二嗪,对各种癌细胞系表现出中等到优异的生长抑制作用。

缓蚀作用

三唑衍生物也被研究作为缓蚀剂的作用。Chaitra et al. (2015)评估了三唑席夫碱作为轻钢的缓蚀剂,在工业应用中提供了它们的有效性见解。

作用机制

Target of Action

Compounds with similar structures, such as gefitinib , have been shown to target tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK) .

Mode of Action

Gefitinib, a compound with a similar structure, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the egfr-tk . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit tyrosinase, a key enzyme in the melanogenesis pathway .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as gefitinib, could provide some insights .

Result of Action

Similar compounds have been shown to inhibit tyrosinase, which could potentially lead to a decrease in melanin production .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially influence the action of similar compounds .

属性

IUPAC Name |

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYWLUBAIRURLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471974.png)

![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)

![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)

![N-(2-morpholinoethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2471985.png)